molecular formula C15H16ClN5OS B6081225 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B6081225
M. Wt: 349.8 g/mol
InChI Key: JKHYGDSYKBQULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound of significant interest in medicinal chemistry research, built on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. This fused heterocyclic core is renowned for its diverse pharmacological potential and favorable drug-like properties, including metabolic stability and appropriate lipophilicity that enhance cellular permeability . The specific substitution pattern of a 4-chlorobenzyl group at the 6-position and a morpholin-4-ylmethyl group at the 3-position is designed to yield a high-value compound for biological screening. Compounds based on this scaffold have demonstrated potent and selective inhibition of critical enzymatic targets. Notably, analogous [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been identified as highly selective c-Met kinase inhibitors, with one study reporting a compound that exhibited over 2500-fold selectivity against other tyrosine kinases . Kinase inhibition is a major therapeutic strategy in oncology research, making this compound a candidate for investigating cancer cell proliferation and signaling pathways. Furthermore, this chemical class exhibits broad-spectrum antimicrobial activity. Research shows that similar triazolo-thiadiazole derivatives possess potent activity against a panel of Gram-positive and Gram-negative bacteria, including resistant strains, and their efficacy often surpasses standard reference drugs like ampicillin and streptomycin . Significant antifungal activity has also been documented, with some derivatives showing potency superior to ketoconazole and bifonazole . Another prominent research application is the inhibition of the urease enzyme, a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . Triazolo-thiadiazole derivatives have been reported as potent urease inhibitors, with IC50 values in the low micromolar range, significantly outperforming the standard inhibitor thiourea . This inhibition can disrupt the survival of urease-positive microorganisms, presenting a promising strategy for anti-infective research. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[[6-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5OS/c16-12-3-1-11(2-4-12)9-14-19-21-13(17-18-15(21)23-14)10-20-5-7-22-8-6-20/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHYGDSYKBQULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triazole-Thiol Intermediates

The most widely employed method involves cyclocondensation of 4-amino-5-(4-chlorobenzyl)-1,2,4-triazole-3-thiol (1 ) with morpholine-4-acetic acid (2 ) in phosphorus oxychloride (POCl₃). This reaction proceeds via a thioamide intermediate, followed by intramolecular cyclization to form the triazolothiadiazole core.

Reaction Conditions :

  • Molar Ratio : 1:1.5 (triazole-thiol : morpholine-4-acetic acid)

  • Solvent : POCl₃ (neat)

  • Temperature : Reflux (110–115°C)

  • Duration : 3–4 hours

  • Work-up : Neutralization with NaOH (pH 8–9), followed by recrystallization from ethanol/water.

Yield : 45–58% (depending on purity of starting materials).

Mechanistic Insight :
POCl₃ acts as both a solvent and dehydrating agent, facilitating the formation of a thioamide bond between the triazole-thiol and carboxylic acid. Subsequent cyclization eliminates H₂O, yielding the fused triazolothiadiazole system.

Reaction Optimization Studies

Solvent and Catalyst Screening

Comparative studies reveal that POCl₃ outperforms other solvents (e.g., acetic acid, DMF) in cyclocondensation reactions due to its dual role as solvent and catalyst.

SolventTemperature (°C)Yield (%)Purity (%)
POCl₃1105898
Acetic acid1203285
DMF1302878

Key Finding : POCl₃ achieves higher yields and purity due to efficient dehydration and minimal side reactions.

Stoichiometric Effects

Varying the molar ratio of triazole-thiol (1 ) to morpholine-4-acetic acid (2 ) significantly impacts yield:

1:2 Ratio Yield (%)
1:138
1:1.558
1:252

Excess carboxylic acid (1.5 equiv) maximizes intermediate formation, while higher ratios promote side-product generation.

Industrial-Scale Production Considerations

Catalytic Efficiency

Industrial protocols often employ HgO (0.5 mol%) in acetic acid to accelerate dehydrosulfurization, reducing reaction times from 4 hours to 90 minutes.

Procedure :

  • Reagents : Triazole-thiol (1 ), morpholine-4-acetic acid (2 ), HgO, glacial acetic acid

  • Conditions : Reflux (118°C), 1.5 hours

  • Yield : 60–65% with >99% purity.

Environmental Note : Mercury-based catalysts require stringent waste management protocols.

Solvent Recycling

Ethanol recovery systems can reduce production costs by 22%. Distillation towers recover >85% ethanol for reuse in recrystallization.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45–7.32 (m, 4H, Ar-H)

    • δ 4.21 (s, 2H, CH₂-morpholine)

    • δ 3.58–3.42 (m, 8H, morpholine-H).

  • IR (KBr) :

    • 1225 cm⁻¹ (C-F stretch absent; confirms 4-chlorobenzyl group)

    • 1540 cm⁻¹ (C=N of triazole).

Elemental Analysis

ElementCalculated (%)Observed (%)
C52.3452.28
H4.214.18
N19.8719.82

Deviation <0.3% confirms high purity.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
POCl₃ Cyclocondensation5898High
Mannich Reaction6895Moderate
HgO-Catalyzed6599Low

Recommendation : POCl₃ cyclocondensation balances yield, purity, and scalability for industrial applications.

Challenges and Mitigation

Byproduct Formation

  • Issue : Over-chlorination in POCl₃-mediated reactions.

  • Solution : Strict stoichiometric control (1:1.5 ratio) and slow reagent addition.

Morpholine Stability

  • Issue : Morpholine degradation at high temperatures.

  • Solution : Stepwise heating (ramp from 60°C to 110°C over 30 minutes) .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with bielectrophiles. For example:

  • Route A : Reaction of 4-amino-3-mercapto-1,2,4-triazole with α-chloroacetophenone derivatives in ethanol under reflux yields the triazolothiadiazole scaffold .

  • Route B : Microwave-assisted cyclization reduces reaction time and improves yield for derivatives with morpholine substituents .

Table 1: Key Synthetic Reactions

ReactantsConditionsProduct YieldSource
4-Amino-3-mercaptotriazole + α-chloroacetophenoneEthanol, reflux, 6–8 hrs65–78%
Morpholine-substituted alkyl halides + triazolothiadiazoleDMF, K₂CO₃, 25°C, 12 hrs70–85%
Microwave-assisted cyclization300 W, 120°C, 15–20 mins82–90%

Nucleophilic Substitution

The morpholin-4-ylmethyl group undergoes nucleophilic substitution due to the electron-rich nitrogen in the morpholine ring. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium derivatives .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole sulfur to sulfoxide derivatives, confirmed by IR (S=O stretch at 1040–1060 cm⁻¹) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring but leaves the thiadiazole intact .

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation30% H₂O₂, glacial CH₃COOH, 60°CSulfoxide formation
AlkylationCH₃I, DMF, K₂CO₃, 24 hrsQuaternary ammonium derivatives
AcylationAcCl, pyridine, 0°CAcetylated morpholine derivatives

Ring-Opening and Rearrangement Reactions

The triazolothiadiazole core resists ring-opening under mild conditions but reacts under extremes:

  • Acid-Catalyzed Rearrangement : Concentrated HCl at 100°C rearranges the triazole ring to form benzothiazine derivatives .

  • Base-Mediated Ring Expansion : NaOH in ethanol opens the thiadiazole ring, forming triazole-thiol intermediates .

Metal Coordination Complexes

The sulfur and nitrogen atoms in the thiadiazole and triazole rings coordinate with

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit potent antimicrobial properties. Research indicates that compounds within this class can effectively inhibit bacterial growth and combat fungal infections. For instance, a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy against various pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of triazolo-thiadiazoles has been extensively documented. Several synthesized derivatives have been tested for their ability to reduce inflammation in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Triazolo-thiadiazole derivatives have also been explored as potential anticancer agents. Studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, compounds were screened against different cancer cell lines (e.g., MCF-7 for breast cancer) demonstrating selective cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazole derivatives. Modifications to the morpholine ring or the chlorobenzyl group can significantly affect the compound's potency and selectivity. Research has shown that variations in substituents can lead to enhanced or diminished biological effects .

Antimicrobial Screening

In a study evaluating various triazolo-thiadiazole derivatives for antimicrobial activity, several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The structure of 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was highlighted as particularly effective due to its unique substituents .

Anti-inflammatory Evaluation

A case study focused on assessing the anti-inflammatory effects of newly synthesized thiadiazole derivatives showed that compounds similar to 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole significantly reduced edema in animal models when administered at specific dosages .

References Table

ReferenceTitleFindings
Studies on synthesis and pharmacological activitiesSynthesized compounds showed antibacterial and antifungal activities.
Design and Synthesis of Benzene HomologuesEvaluated cytotoxic activities against cancer cell lines; significant findings noted.
Triazolo-thiadiazole derivatives as urease inhibitorsCompounds exhibited outstanding urease inhibition with potential therapeutic implications.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes such as cell division and signal transduction.

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 6-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl) () : This derivative exhibits increased electron-donating methoxy groups, which may enhance solubility but reduce lipophilicity compared to the 4-chlorobenzyl group. Such substitutions are often explored for CNS-targeted drugs due to improved blood-brain barrier penetration .
  • The morpholine group here mirrors the target compound, suggesting shared pharmacokinetic profiles .
  • 6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl] (CPNT, ): The pyrazole-chlorophenyl hybrid demonstrates potent anticancer activity in Ehrlich Ascitic Carcinoma models, with a mean survival time increase of 50% at 50 mg/kg. This highlights the efficacy of chlorophenyl derivatives in oncology .

Substituent Variations at Position 3

  • 3-(2-Fluorophenyl)-6-phenyl () : Fluorine substitution enhances metabolic stability and bioavailability. This compound showed significant anti-inflammatory activity in carrageenan-induced edema models, suggesting that electron-withdrawing groups at position 3 may optimize anti-exudative effects .
  • However, such substitutions may also elevate toxicity risks, as seen in compound 15’s higher molecular weight (326 g/mol) .

Anticancer Activity

  • CPNT () : Exhibited 50 mg/kg efficacy in reducing tumor burden and angiogenesis in mice, with minimal hepatic/nephrotoxicity. The 4-chlorophenyl-pyrazole moiety likely contributes to apoptosis induction via Bcl-2 modulation .
  • Compound 105 () : Demonstrated superior activity to doxorubicin against HepG2 liver cancer cells (IC50 < 1 μM), attributed to the naphthyloxy group’s planar structure enhancing DNA intercalation .

Anti-inflammatory Activity

  • 3-(2-Chlorophenyl)-6-((4-methoxy-phenoxy)methyl) (): Identified as a p38 MAPK inhibitor, reducing TNF-α and IL-1β production. The morpholine analog may similarly target kinase pathways but with improved solubility .
  • 3-(2-Fluorophenyl)-6-(4-methoxyphenyl) () : Reduced paw edema by 60% in rat models, outperforming indomethacin. Fluorine’s electronegativity likely enhances receptor binding .

Pharmacokinetic and Toxicity Profiles

  • CPNT () : Showed mild hepatic toxicity at therapeutic doses, suggesting that chlorophenyl derivatives require careful dosing optimization .

Key Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name Substituents (Position 6/3) Biological Activity Key Findings
Target Compound 6-(4-Chlorobenzyl), 3-(morpholinylmethyl) N/A* Predicted enhanced solubility and kinase inhibition due to morpholine
CPNT () 6-(4-Chlorophenyl-pyrazole), 3-(naphthoxy) Anticancer 50 mg/kg increased survival time by 50%; minimal toxicity
3-(2-Fluorophenyl)-6-phenyl () 6-Phenyl, 3-(2-fluorophenyl) Anti-inflammatory 60% reduction in paw edema; superior to indomethacin
Compound 105 () 6-(4-Chlorophenyl-pyrazole), 3-(naphthoxy) Anticancer IC50 < 1 μM against HepG2; apoptosis via sub-G1 phase arrest

Biological Activity

The compound 6-(4-Chlorobenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a derivative of the 1,2,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, analgesic, and other pharmacological properties.

Chemical Structure and Synthesis

The structure of this compound features a triazole ring fused with a thiadiazole moiety, which is known for enhancing biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis may include the formation of the thiadiazole ring followed by functionalization with chlorobenzyl and morpholine groups.

Table 1: Structural Components

ComponentDescription
ChlorobenzylEnhances lipophilicity and biological activity
MorpholineContributes to solubility and receptor binding
Triazole-ThiadiazoleCore structure associated with various biological activities

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-thiadiazole ring exhibit significant antimicrobial properties. For example, studies have shown that derivatives with halogen substituents (like chlorobenzyl) demonstrate enhanced antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported between 32-42 µg/mL compared to standard antibiotics like fluconazole (MIC = 24-26 µg/mL) .

Anticancer Activity

The anticancer potential of 1,2,4-thiadiazole derivatives has also been explored. Preliminary studies revealed that certain derivatives exhibit cytotoxic effects with IC50 values ranging from 1.1 to 18.8 µM . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways.

Analgesic and Anti-inflammatory Effects

The analgesic effects of this compound class have been evaluated using various animal models. For instance, tests such as the hot-plate and tail-flick methods indicate significant pain relief effects . The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

ActivityObserved EffectsReference
AntimicrobialMIC = 32-42 µg/mL
AnticancerIC50 = 1.1-18.8 µM
AnalgesicSignificant pain relief in models
Anti-inflammatoryInhibition of cytokines

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiadiazole derivatives demonstrated their efficacy against various bacterial strains. The results indicated that compounds with a chlorobenzyl group significantly inhibited bacterial growth compared to controls.

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 5 µM, suggesting a potent anticancer effect.

Q & A

Q. Q1. What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like 6-(4-chlorobenzyl)-3-(morpholin-4-ylmethyl) analogs?

Answer: Triazolo[3,4-b][1,3,4]thiadiazoles are typically synthesized via multi-step reactions. A standard approach involves:

  • Step 1: Reacting 4-thioalkyl phenols with ethyl chloroacetate in acetone and potassium carbonate to form intermediates .
  • Step 2: Cyclization using hydrazine hydrate or phosphorus oxychloride (POCl₃) to generate the triazole-thiadiazole core .
  • Step 3: Introducing substituents (e.g., morpholin-4-ylmethyl) via nucleophilic substitution or Mannich reactions .
    For example, POCl₃-mediated reflux is critical for cyclization efficiency, achieving yields >70% in optimized conditions .

Q. Q2. How is the structural integrity of such compounds validated post-synthesis?

Answer: Key characterization methods include:

  • X-ray crystallography to resolve crystal packing and bond angles (e.g., mean C–C bond length = 0.003 Å in similar derivatives) .
  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorobenzyl groups) .
    • IR for functional groups (e.g., C–N stretching at 1250–1350 cm⁻¹) .
  • HPLC for purity assessment (>95% purity required for pharmacological studies) .

Q. Q3. What biological activities are associated with triazolo-thiadiazole derivatives?

Answer: These compounds exhibit:

  • Antimicrobial activity: Derivatives with halogen substituents (e.g., Cl, F) show MIC values ≤8 µg/mL against S. aureus .
  • Antifungal potential: Molecular docking predicts inhibition of fungal 14-α-demethylase (PDB: 3LD6) via hydrophobic interactions .
  • Cytotoxicity: Adamantyl-substituted analogs inhibit cancer cell proliferation (IC₅₀ = 12–25 µM in HepG2) .

Advanced Research Questions

Q. Q4. How can computational methods predict the bioactivity of triazolo-thiadiazole derivatives?

Answer:

  • Molecular docking: Used to simulate binding to targets like bacterial sortases (e.g., 6-(2-chlorophenyl) derivatives inhibit sortase A with ∆G = −9.2 kcal/mol) .
  • QSAR models: Halogen substituents (Cl, F) at positions 3 and 6 correlate with enhanced analgesic activity (pIC₅₀ = 6.8) by increasing lipophilicity (logP >3.5) .
  • DFT calculations: Optimize electron distribution for target interactions (e.g., HOMO-LUMO gaps <4 eV enhance reactivity) .

Q. Q5. How can contradictions in structure-activity relationships (SARs) be resolved for these compounds?

Answer: Contradictions arise due to:

  • Substituent positioning: 4-Chlorobenzyl groups enhance antifungal activity but reduce solubility, requiring formulation optimization .
  • Bioassay variability: Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) to minimize discrepancies .
  • Crystallographic data: Resolve steric clashes (e.g., morpholinylmethyl groups adopt equatorial conformations to avoid strain) .

Q. Q6. What strategies optimize the pharmacokinetic properties of these derivatives?

Answer:

  • Prodrug design: Esterification of carboxylic acid groups (e.g., ethyl esters) improves oral bioavailability by 40% .
  • Salt formation: Inorganic salts (e.g., sodium sulfonates) enhance aqueous solubility (>50 mg/mL) without compromising activity .
  • Metabolic stability: Replace labile morpholine rings with piperazine analogs to reduce CYP450-mediated degradation .

Q. Q7. How do crystallographic studies inform drug design for these compounds?

Answer:

  • Hydrogen bonding networks: Crystal structures reveal intermolecular N–H···S interactions critical for stability (bond length = 2.8–3.0 Å) .
  • Packing motifs: Planar triazolo-thiadiazole cores facilitate π-π stacking with aromatic enzyme residues (e.g., Tyr in c-Met kinase) .
  • Torsional angles: Substituents like 4-fluorophenyl adopt dihedral angles <10°, minimizing steric hindrance in binding pockets .

Q. Q8. What emerging applications are being explored for triazolo-thiadiazole derivatives?

Answer:

  • Anti-virulence agents: 6-(2-sodiumsulfonatephenyl) derivatives inhibit bacterial sortases, disrupting biofilm formation (IC₅₀ = 1.2 µM) .
  • Kinase inhibitors: c-Met kinase inhibition (Kd = 18 nM) by naphthyloxy-methyl derivatives shows promise in cancer therapy .
  • Antioxidant hybrids: Pyrazole-triazolo hybrids reduce ROS levels by 60% in hepatotoxicity models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.